N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-

Prolactin inhibition IC50 D2 agonist potency

Targeting dopamine receptors in your research? This Cabergoline metabolite exhibits ~50-fold selectivity for D2 over D1 receptors, making it a superior pharmacological tool for isolating D2-mediated effects compared to multi-receptor agonists. Ideal for Parkinson's disease models and pharmacokinetic studies requiring a long half-life reference. Ensure experimental integrity by sourcing this specific EP impurity standard.

Molecular Formula C23H32N4O
Molecular Weight 380.5 g/mol
CAS No. 85329-86-8
Cat. No. B193593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-
CAS85329-86-8
SynonymsN-[3-(Dimethylamino)propyl]-6-(2-propen-1-yl)-(8β)-ergoline-8-carboxamide;  (5R,8R,10R)-6-Allyl-N-[3-(dimethylamino)propyl]ergoline-8-carboxamide;  FCE 21590
Molecular FormulaC23H32N4O
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
InChIInChI=1S/C23H32N4O/c1-4-10-27-15-17(23(28)24-9-6-11-26(2)3)12-19-18-7-5-8-20-22(18)16(14-25-20)13-21(19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3,(H,24,28)/t17-,19?,21-/m1/s1
InChIKeyJJTHJEHDIBAMMM-HPKQAEFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceTan Solid

Cabergoline (CAS 85329-86-8) Product-Specific Evidence Guide for Scientific Procurement and Differentiation


N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-, known internationally as cabergoline, is a synthetic ergoline D2-like dopamine receptor agonist [1]. This compound is characterized by high affinity for D2 receptors (Ki = 0.7 nM) and an exceptionally long elimination half-life of 63–109 hours [1][2]. As an FDA-approved agent for hyperprolactinemic disorders, cabergoline serves as a critical reference molecule in the dopamine agonist class, where small structural variations among ergoline derivatives translate into quantitatively distinct receptor selectivity profiles, pharmacokinetic properties, and clinical performance [2][3].

Why Cabergoline Cannot Be Interchanged with Other Dopamine Agonists in Research and Clinical Procurement


Despite sharing a common dopamine D2 agonist mechanism, individual ergoline derivatives—including bromocriptine, pergolide, and cabergoline—exhibit markedly different quantitative profiles across multiple decision-critical dimensions. Cabergoline demonstrates approximately 50-fold selectivity for D2 over D1 receptors, whereas bromocriptine acts as a D1 antagonist rather than agonist [1]. Its elimination half-life of 63–69 hours exceeds that of bromocriptine (6–20 h) by an order of magnitude, fundamentally altering dosing schedules [2]. Furthermore, in head-to-head clinical trials, cabergoline achieves significantly higher rates of prolactin normalization and substantially lower rates of drug discontinuation than bromocriptine [3]. These quantifiable differences in receptor pharmacology, pharmacokinetics, and clinical performance mean that substituting cabergoline with another in-class compound will produce non-equivalent experimental or therapeutic outcomes, making compound-specific procurement essential.

Quantitative Comparator Evidence: Cabergoline vs. Bromocriptine and Quinagolide Across Key Decision Dimensions


In Vitro Prolactin Suppression Potency: Cabergoline Is 34-Fold More Potent Than Bromocriptine in Rat Pituitary Lactotrophs

In a head-to-head in vitro assay using rat anterior pituitary cell cultures, cabergoline inhibited prolactin secretory activity with an IC50 of 0.1 nmol/L, while bromocriptine required a concentration of 3.4 nmol/L to achieve the same 50% inhibition [1]. This represents a 34-fold potency advantage for cabergoline at the cellular level.

Prolactin inhibition IC50 D2 agonist potency in vitro pharmacology

Clinical Prolactin Normalization at 8 Weeks: Cabergoline Achieves 83% vs. 59% for Bromocriptine in a Multicenter Randomized Trial

In a pivotal randomized, double-blind, multicenter study of 459 women with hyperprolactinemic amenorrhea (Webster et al., NEJM 1994), stable normoprolactinemia was achieved in 186 of 223 patients (83%) treated with cabergoline (0.5–1.0 mg twice weekly) compared with 138 of 236 patients (59%) treated with bromocriptine (2.5–5.0 mg twice daily) over an 8-week treatment period (P < 0.001) [1].

Hyperprolactinemia PRL normalization clinical efficacy randomized controlled trial

Restoration of Ovulatory Function: Cabergoline 72% vs. Bromocriptine 52% in Hyperprolactinemic Amenorrhea

In the same NEJM 1994 trial, restoration of ovulatory cycles or pregnancy occurred in 72% of cabergoline-treated women versus 52% of bromocriptine-treated women (P < 0.001) [1]. This secondary endpoint corroborates the superior pharmacodynamic effect of cabergoline on the hypothalamic-pituitary-gonadal axis.

Ovulatory cycles gonadal function hyperprolactinemia fertility restoration

Treatment Tolerability and Discontinuation: Cabergoline 3% vs. Bromocriptine 12% Discontinuation Due to Adverse Effects

Gastrointestinal adverse effects were significantly less frequent, less severe, and shorter-lived with cabergoline. Only 3% of patients discontinued cabergoline due to drug intolerance, compared with 12% discontinuing bromocriptine (P < 0.001) [1]. Overall adverse effects were recorded in 68% of cabergoline-treated patients versus 78% of bromocriptine-treated patients (P = 0.03) [1].

Drug tolerability adverse effects discontinuation rate patient compliance

D2/D1 Receptor Selectivity Ratio: Cabergoline Demonstrates ~50-Fold D2 Selectivity, Higher Than Bromocriptine and Pergolide

In rat striatal radioligand binding assays, cabergoline exhibited a pIC50 of 7.96 at D2-like receptors and 6.25 at D1 receptors, yielding approximately 50-fold selectivity for D2 over D1 [1]. A separate comparative study confirmed that the D2 selectivity of cabergoline was quantitatively higher than those of both bromocriptine and pergolide [2]. Notably, bromocriptine behaves as a D1 antagonist rather than agonist, representing a fundamental pharmacological divergence [2].

D2 selectivity D1 receptor receptor binding off-target profile

Elimination Half-Life and Dosing Frequency: Cabergoline 63–69 h vs. Bromocriptine 6–20 h

Cabergoline exhibits an elimination half-life of 63–69 hours in hyperprolactinemic patients, enabling once- or twice-weekly oral administration [1]. In contrast, bromocriptine has a half-life of only 6–20 hours, necessitating two to three times daily dosing [1]. This pharmacokinetic difference is a direct consequence of cabergoline's unique molecular structure (N-acylurea at the 8β-carboxamide position combined with the 6-allyl substitution) and is consistently observed across patient populations [1][2].

Pharmacokinetics elimination half-life dosing interval once-weekly dosing

Optimized Application Scenarios for Cabergoline (CAS 85329-86-8) in Research and Industrial Settings


Hyperprolactinemia Rodent Models Requiring Maximal Prolactin Suppression at Low Doses

Cabergoline's 34-fold greater in vitro potency over bromocriptine (IC50 0.1 vs. 3.4 nM) [1] and its long half-life enable sustained prolactin suppression in rodent hyperprolactinemia models with twice-weekly dosing, reducing animal handling stress and minimizing dose-volume constraints. Researchers conducting pituitary tumor xenograft studies or prolactin-dependent cancer models should procure cabergoline to maximize biochemical endpoint achievement while minimizing compound consumption.

Longitudinal Reproductive Endocrinology Studies Requiring High Protocol Completion Rates

The 4-fold lower drug discontinuation rate (3% vs. 12%) [2] and superior restoration of ovulatory cycles (72% vs. 52%) [2] demonstrated in the NEJM 1994 trial make cabergoline the preferred dopamine agonist for longitudinal fertility and reproductive endocrinology studies. In protocols spanning multiple estrous cycles where subject attrition compromises statistical power, cabergoline's tolerability advantage translates directly into higher data completeness.

Parkinson's Disease Models Requiring Sustained D2 Agonism Without D1 Antagonism

Cabergoline's ~50-fold D2-over-D1 selectivity and its D1 agonist activity distinguish it from bromocriptine, which acts as a D1 antagonist [3][4]. For MPTP-lesioned primate or 6-OHDA rodent Parkinson's disease models where D1 receptor engagement influences dyskinesia readouts, cabergoline provides a cleaner pharmacological tool for isolating D2-mediated motor effects. Its half-life of 63–109 h [5] further supports once-daily dosing in chronic neurodegeneration protocols.

Pharmacokinetic-Pharmacodynamic Modeling of Long-Half-Life Dopamine Agonists

Cabergoline's elimination half-life of 63–69 hours, which is 3- to 10-fold longer than bromocriptine [6], makes it the reference compound for PK-PD studies investigating the relationship between dopamine D2 receptor occupancy duration and downstream transcriptional or behavioral effects. Its well-characterized linear pharmacokinetics within the therapeutic dose range and known urinary excretion profile (approximately 2% unchanged drug) [7] provide a solid basis for compartmental modeling.

Quote Request

Request a Quote for N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.